Pyrilamine
Overview
Description
Mechanism of Action
Target of Action
Mepyramine, also known as Pyrilamine, primarily targets the Histamine H1 receptor . The H1 receptor is a G protein-coupled receptor involved in inflammatory responses and plays a significant role in allergic reactions .
Mode of Action
Mepyramine acts as an inverse agonist at the H1 receptor . It competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus . The sedative properties of Mepyramine occur at the subcortical level of the central nervous system .
Biochemical Pathways
Mepyramine’s interaction with the H1 receptor interferes with the Gq/11-mediated signaling pathway . This interference can reduce the availability of G proteins for other non-related receptors associated with the same signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of Mepyramine contribute to its bioavailability and therapeutic effects. As a first-generation antihistamine, Mepyramine rapidly permeates the brain, often causing drowsiness . .
Result of Action
The molecular and cellular effects of Mepyramine’s action involve the suppression of histaminic edema, flare, and pruritus . By acting as an inverse agonist at the H1 receptor, Mepyramine decreases the basal spontaneous activity of the receptor . This action results in a decrease in histamine-induced inositol phosphate production and intracellular calcium mobilization .
Action Environment
These factors can impact the absorption of the drug into the systemic circulation, which is vital for the drug’s action .
Biochemical Analysis
Biochemical Properties
Mepyramine acts as an inverse agonist, decreasing the basal spontaneous activity of the guinea pig H1 receptor . It binds with high affinity to a Gq/11 protein-coupled form of the receptor .
Cellular Effects
Mepyramine promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling . This interference can affect the signaling of other non-related receptors associated with the same signaling pathway .
Molecular Mechanism
Mepyramine exerts its effects at the molecular level by binding to a G protein-coupled form of the receptor and promoting a G protein-coupled inactive state of the H1 receptor . This binding interaction interferes with the Gq/11-mediated signaling of the endogenously expressed ATP receptor .
Temporal Effects in Laboratory Settings
It is known that Mepyramine is able to reduce G protein availability for other non-related receptors associated with the same signaling pathway .
Metabolic Pathways
It is known that Mepyramine interacts with the Gq/11 protein-coupled form of the H1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepyramine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with N,N-dimethylethylenediamine to form N-(2-pyridyl)-N’,N’-dimethylethylenediamine. This intermediate is then reacted with 4-methoxybenzyl chloride to yield mepyramine .
Industrial Production Methods
Industrial production of mepyramine typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Mepyramine undergoes various chemical reactions, including:
Oxidation: Mepyramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of mepyramine can lead to the formation of secondary amines.
Substitution: Mepyramine can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of mepyramine.
Reduction: Secondary amines derived from mepyramine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Mepyramine has a wide range of scientific research applications:
Comparison with Similar Compounds
Mepyramine is compared with other first-generation antihistamines such as diphenhydramine and chloropyramine:
Diphenhydramine: Both mepyramine and diphenhydramine are first-generation antihistamines that cause drowsiness.
Chloropyramine: Chloropyramine is similar to mepyramine but has a chloro group instead of a methoxy group on the benzene ring.
List of Similar Compounds
- Diphenhydramine
- Chloropyramine
- Triprolidine
- Brompheniramine
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECBIJXISLIIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Record name | PYRILAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023542 | |
Record name | Pyrilamine | |
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Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid | |
Record name | PYRILAMINE | |
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Record name | Mepyramine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L | |
Record name | PYRILAMINE | |
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Record name | Mepyramine | |
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Density |
1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |
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Mechanism of Action |
Mepyramine is a histamine H1 receptor inverse agonist. It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling. Mepyramine competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The sedative properties of Mepyramine occur at the subcortical level of the CNS., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Some H1 antagonists possess local anesthetic activity ... . /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for PYRILAMINE (6 total), please visit the HSDB record page. | |
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Color/Form |
OILY LIQUID | |
CAS No. |
91-84-9 | |
Record name | PYRILAMINE | |
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Melting Point |
MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/ | |
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